Chlorimuron-ethyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility (ppm): acetone 71,000; acetonitrile 31,000, benzene 8000, methylene chloride 153,000, water (pH 7) 1200, (pH 6.5) 450, (pH 5) 11.

In water, 1.20X10+3 mg/L at 25 °C, pH 7

Synonyms

Canonical SMILES

Biodegradation of Chlorimuron-ethyl

Specific Scientific Field: Environmental Science and Pollution Research

Summary: Chlorimuron-ethyl is a long-term residual sulfonylurea herbicide widely used in modern agriculture for pre- and post-emergence broadleaf weed control in soybean and maize Microbial degradation is a promising method to reduce chlorimuron-ethyl residues in the environment.

Experimental Procedures: Researchers optimized the cultivation conditions for the chlorimuron-ethyl-degrading bacterium Rhodococcus sp. D310-1 using response surface methodology (RSM). They adjusted substrate concentration, pH, inoculum concentration, and temperature to enhance biodegradation efficiency. The maximum biodegradation rate achieved was 88.95% .

Results:Degradation Products: Eight biodegradation products were identified, including compounds like 2-amino-4-chloro-6-methoxypyrimidine and ethyl 2-sulfamoyl benzoate.

Bioremediation of Historically Contaminated Soil

Specific Scientific Field: Environmental Science

Summary: Researchers applied a bacterial chlorimuron-ethyl-degrading agent to historically contaminated soil. After 60 days, the chlorimuron-ethyl degradation efficiency reached 80.02%. This treatment reduced phytotoxicity toward wheat, demonstrating the potential for bioremediation .

Ecological Risk Assessment

Specific Scientific Field: Ecology

Summary: Long-term chlorimuron-ethyl application impacts soil microbial communities. It decreases soybean growth diversity and evenness, making soybean susceptible to diseases. Understanding these ecological risks is crucial for sustainable herbicide use .

Herbicide Properties

Specific Scientific Field: Chemistry

Summary: Chlorimuron-ethyl is a post-emergence, foliar-applied herbicide. It has high aqueous solubility, is non-volatile, and can leach to groundwater.

Molecular Mechanisms of Degradation

Specific Scientific Field: Molecular Biology

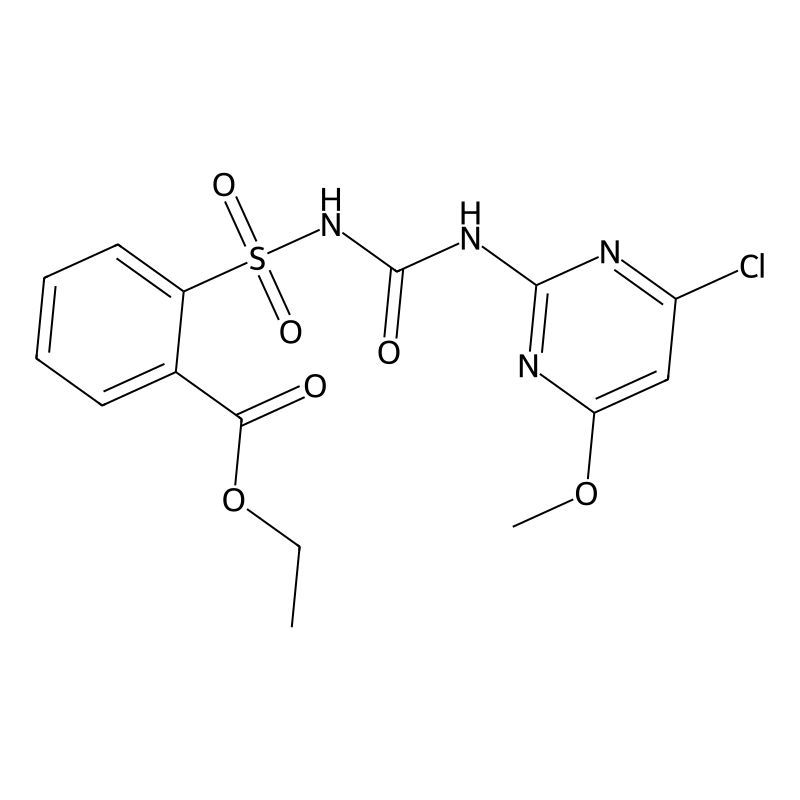

Chlorimuron-ethyl is a selective herbicide belonging to the sulfonylurea class, specifically designed to inhibit acetolactate synthase, an enzyme critical for the biosynthesis of branched-chain amino acids in plants. Its chemical structure is represented as ethyl 2-(4-chloro-6-methoxypyrimidin-2-ylcarbamoylsulfmoyl) benzoate. This compound is utilized primarily in agricultural settings for controlling a wide range of broadleaf and grassy weeds in crops such as soybeans and peanuts. Chlorimuron-ethyl is characterized by its high phytotoxicity, which raises concerns regarding its potential impact on non-target species and ecosystems .

Biologically, chlorimuron-ethyl exhibits significant effects on various plant species due to its mode of action as an acetolactate synthase inhibitor. Research indicates that while it effectively controls target weeds, its application can also impact beneficial microorganisms such as Bradyrhizobium japonicum, although standard application rates tend to have limited adverse effects on their survival . Its high mobility in soil and potential to leach into groundwater pose risks to both terrestrial and aquatic plants, exceeding safety thresholds established by regulatory agencies .

The synthesis of chlorimuron-ethyl typically involves the reaction of chlorimuron with ethanol, resulting in the formation of the ethyl ester. This process may include various steps such as esterification and purification to yield a product suitable for agricultural use. Detailed methodologies can vary but generally emphasize conditions that maximize yield while minimizing by-products .

Chlorimuron-ethyl is primarily used in agriculture as a post-emergence herbicide. It is effective against a variety of weeds in crops like soybeans and peanuts. The recommended application method involves mixing the herbicide with water and surfactants for ground or aerial spraying. Due to its selective nature, it allows for weed control without significantly harming the desired crop species .

Studies exploring the interactions of chlorimuron-ethyl with other chemicals reveal its potential for synergistic or antagonistic effects when combined with other herbicides or agricultural chemicals. For example, interactions with soil microorganisms can influence its degradation rates and effectiveness. Understanding these interactions is crucial for optimizing application strategies and minimizing environmental impact .

Chlorimuron-ethyl shares similarities with other sulfonylurea herbicides but possesses unique characteristics that differentiate it from them. Below are some comparable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Metsulfuron-methyl | Sulfonylurea derivative | Broader spectrum against grass weeds |

| Imazethapyr | Another acetolactate synthase inhibitor | Effective in both pre-emergence and post-emergence |

| Glyphosate | Non-selective herbicide | Works by inhibiting a different pathway (EPSPS) |

Chlorimuron-ethyl's specificity towards certain crops while effectively controlling specific weeds distinguishes it from these compounds, making it a valuable tool in integrated weed management strategies .

Acetolactate Synthase (ALS) Inhibition Dynamics

Chlorimuron-ethyl belongs to the sulfonylurea herbicide family, which selectively targets acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), in susceptible plant species [1] [2]. ALS catalyzes the first common step in the biosynthesis of valine, leucine, and isoleucine—branched-chain amino acids essential for protein synthesis and cellular metabolism. The herbicide binds irreversibly to the ALS enzyme’s regulatory subunit, blocking its ability to condense two pyruvate molecules into acetolactate (in valine/leucine pathways) or pyruvate with α-ketobutyrate (in isoleucine biosynthesis) [1] [2].

Structural analyses reveal that chlorimuron-ethyl’s molecular configuration enables specific interactions with ALS’s hydrophobic substrate channel. The ethyl ester group at the benzoate moiety facilitates initial binding, while the sulfonylurea bridge stabilizes the herbicide-enzyme complex through hydrogen bonding with conserved amino acid residues (e.g., Pro197, Trp574) [2]. This dual-mode binding creates a steric hindrance that prevents the natural substrates from accessing the catalytic site, effectively halting the enzyme’s function within minutes of exposure [1].

Table 1: Key Molecular Features of Chlorimuron-Ethyl Influencing ALS Inhibition

| Molecular Feature | Functional Role in ALS Binding |

|---|---|

| Sulfonylurea bridge | Stabilizes enzyme-herbicide complex via hydrogen bonds with ALS active site residues |

| 4-Chloro-6-methoxypyrimidinyl group | Enhances binding affinity through hydrophobic interactions |

| Ethyl ester group | Facilitates membrane permeability and initial enzyme recognition |

The potency of chlorimuron-ethyl as an ALS inhibitor is evident from its low application rates (≤0.063 lbs/acre) [2], which achieve complete suppression of enzyme activity in susceptible weeds. Unlike earlier herbicides targeting amino acid synthesis, sulfonylureas like chlorimuron-ethyl exhibit no competitive inhibition with ALS substrates, making their effects independent of cellular pyruvate concentrations [1].

Molecular Interactions with Plant Amino Acid Biosynthesis Pathways

ALS inhibition by chlorimuron-ethyl triggers a cascade of metabolic disruptions centered on branched-chain amino acid depletion. Within 24–48 hours of treatment, valine, leucine, and isoleucine pools in meristematic tissues drop to critical levels, impairing protein synthesis in root tips and shoot apical meristems [1] [2]. This deficiency manifests physiologically as:

- Cessation of cell division due to inadequate amino acid supply for cyclin and microtubule protein synthesis

- Accumulation of α-keto acids (pyruvate and α-ketobutyrate) upstream of the blocked ALS-catalyzed reaction

- Oxidative stress from reactive oxygen species generated by incomplete mitochondrial electron transport chain reactions [1]

The metabolic crisis extends beyond amino acid starvation. Depleted leucine levels reduce acetyl-CoA carboxylase activity, impairing fatty acid synthesis required for membrane maintenance [2]. Concurrently, accumulated α-keto acids undergo spontaneous decarboxylation, producing phytotoxic compounds that damage cellular organelles. These secondary effects amplify the primary herbicidal action, leading to systemic plant necrosis.

Table 2: Metabolic Consequences of ALS Inhibition in Target Plants

| Affected Pathway | Biological Impact | Timeframe |

|---|---|---|

| Protein synthesis | Arrested meristem growth | 24–48 hours |

| Fatty acid metabolism | Membrane lipid peroxidation | 48–72 hours |

| Redox homeostasis | Oxidative burst damaging chloroplasts | 72–96 hours |

Transcriptomic studies on treated plants reveal upregulation of stress-responsive genes (e.g., glutathione-S-transferases, peroxidases) alongside downregulation of auxin biosynthesis genes [1]. This genetic reprogramming fails to compensate for the amino acid deficit, ultimately leading to plant death.

Systemic Translocation Patterns in Target Weed Species

Chlorimuron-ethyl exhibits both apoplastic and symplastic mobility, enabling rapid distribution from absorption sites to metabolic active tissues. Following foliar application, the herbicide penetrates cuticular waxes via its lipophilic ethyl ester group, then undergoes hydrolysis to the active acid form within the mesophyll [2]. The anionic form subsequently moves through the phloem, accumulating in root tips and young leaves where ALS activity is highest [2] [3].

Key translocation characteristics include:

- pH-dependent mobility: The ionizable sulf

Advanced Synthesis Routes for Pyrimidine Intermediate Optimization

The synthesis of chlorimuron-ethyl requires sophisticated methodologies for producing its key pyrimidine intermediate, 2-amino-4-chloro-6-methoxypyrimidine. This compound represents a critical building block in the overall synthetic pathway and demands precise optimization to achieve high yields and purity suitable for large-scale manufacturing [1] [2].

The primary synthetic route begins with the formation of 2-amino-4,6-dihydroxypyrimidine through a ring-closure reaction between guanidine and diethyl malonate. This process achieves yields exceeding 90% when conducted under reflux conditions in ethanol with sodium ethoxide as a base catalyst [3]. The reaction proceeds through nucleophilic attack of the guanidine nitrogen on the carbonyl carbon of diethyl malonate, followed by cyclization and elimination of ethanol to form the pyrimidine ring structure [4].

The subsequent chlorination step involves the conversion of hydroxyl groups to chlorine atoms using phosphorus oxychloride or phosgene reagents. Research has demonstrated that phosphorus oxychloride in the presence of triethylamine as an acid-trapping agent produces optimal yields of 85-90% for 2-amino-4,6-dichloropyrimidine formation [3]. The reaction mechanism involves nucleophilic substitution where the hydroxyl groups are replaced by chlorine atoms through the intermediacy of phosphorus esters [5].

[image:1]

The selective methoxylation of one chlorine atom represents a critical optimization challenge. Studies have shown that controlled alkaline methanolic heating at temperatures between 65-80°C allows for selective substitution of the 6-position chlorine atom while preserving the 4-position chlorine [3]. This selectivity is achieved through the inherent electronic properties of the pyrimidine ring, where the 6-position chlorine exhibits higher reactivity toward nucleophilic attack due to electronic activation by the amino group at the 2-position [6].

Table 1: Synthetic Route Optimization Parameters

| Synthetic Route | Key Intermediate | Typical Yield (%) | Reaction Conditions | Temperature (°C) |

|---|---|---|---|---|

| Pyrimidine Ring Formation | Guanidine + Diethyl Malonate | 90-95 | Reflux in ethanol with NaOEt | 78-80 |

| Chlorination of Pyrimidine | 2-Amino-4,6-dihydroxypyrimidine | 85-90 | POCl3 or COCl2 with TEA | 80-110 |

| Methoxylation Reaction | 2-Amino-4,6-dichloropyrimidine | 75-93 | Methanol heating with alkaline conditions | 65-80 |

| Aminopyrimidine Synthesis | 2-Amino-4-chloro-6-methoxypyrimidine | 92-95 | Ring closure with diethyl malonate | 60-80 |

| Sulfonylurea Bridge Formation | Sulfonylurea Bridge | 80-85 | Isocyanate coupling reaction | 10-25 |

| Ethyl Ester Formation | Ethyl 2-chlorosulfonylbenzoate | 85-92 | Esterification with ethanol | 60-80 |

Advanced synthetic methodologies have focused on optimizing reaction conditions to minimize by-product formation and improve overall process efficiency. The use of microwave-assisted synthesis has been explored for accelerating reaction rates while maintaining selectivity [7]. Additionally, flow chemistry approaches have shown promise for continuous production of pyrimidine intermediates with enhanced control over reaction parameters [8].

The formation of the sulfonylurea bridge connecting the pyrimidine and benzoic acid moieties represents another critical synthetic challenge. This coupling reaction typically employs isocyanate chemistry at low temperatures (10-25°C) to prevent decomposition of sensitive intermediates [9]. The reaction proceeds through nucleophilic attack of the pyrimidine amino group on the isocyanate carbon, followed by cyclization to form the characteristic sulfonylurea linkage [10].

Recent advances in catalyst development have led to improved yields and reduced reaction times for key synthetic steps. The use of palladium-catalyzed coupling reactions has been investigated for forming carbon-nitrogen bonds in pyrimidine synthesis with enhanced efficiency [11]. Additionally, the development of more selective chlorinating agents has reduced the formation of unwanted regioisomers during the chlorination process [5].

Solvent System Innovations in Large-Scale Manufacturing

The selection and optimization of solvent systems represent crucial considerations for large-scale manufacturing of chlorimuron-ethyl. Industrial production requires solvent systems that provide optimal solubility, facilitate efficient separation, and meet safety and environmental standards while maintaining cost-effectiveness [8] [12].

Dichloromethane-water biphasic systems have proven particularly effective for extraction and purification processes during chlorimuron-ethyl manufacturing. The polarity difference between dichloromethane (polarity index 3.1) and water (polarity index 10.2) provides excellent phase separation characteristics, allowing for efficient extraction of the moderately polar chlorimuron-ethyl compound [8]. The relatively low boiling point of dichloromethane (39.6°C) facilitates solvent recovery through distillation, making this system economically viable for large-scale operations [12].

Table 2: Solvent System Optimization for Large-Scale Manufacturing

| Solvent System | Application | Polarity Index | Boiling Point (°C) | Manufacturing Scale |

|---|---|---|---|---|

| Dichloromethane/Water | Extraction and purification | 3.1/10.2 | 39.6/100 | Pilot to Industrial |

| Toluene/Methanol | Crystallization medium | 2.4/5.1 | 110.6/64.7 | Laboratory to Pilot |

| Acetone/Water | Recrystallization solvent | 5.1/10.2 | 56.1/100 | All scales |

| Ethanol/Water | Reaction medium | 5.2/10.2 | 78.4/100 | All scales |

| Dimethylformamide (DMF) | Polar aprotic solvent | 6.4 | 153 | Laboratory to Pilot |

| Tetrahydrofuran (THF) | Organic synthesis | 4.0 | 66 | Laboratory scale |

| Acetonitrile/Water | HPLC purification | 5.8/10.2 | 81.6/100 | Analytical scale |

Toluene-methanol systems have been extensively utilized for crystallization processes in chlorimuron-ethyl production. The combination of toluene's low polarity (2.4) with methanol's higher polarity (5.1) creates an optimal environment for controlling crystal nucleation and growth [13]. The differential solubility of chlorimuron-ethyl in these solvents allows for precise control over supersaturation levels, which is critical for achieving desired crystal morphology and size distribution [14].

Acetone-water systems provide versatility for recrystallization processes across various production scales. The intermediate polarity of acetone (5.1) combined with water's high polarity creates conditions suitable for removing ionic impurities while maintaining good solubility for chlorimuron-ethyl [15]. The relatively low boiling point of acetone (56.1°C) facilitates efficient solvent recovery, making this system economically attractive for commercial operations [12].

Ethanol-water mixtures serve as preferred reaction media for many synthetic transformations in chlorimuron-ethyl production. The protic nature of ethanol facilitates proton transfer reactions while maintaining good solubility for both starting materials and products [3]. The miscibility of ethanol and water allows for continuous adjustment of solvent polarity to optimize reaction conditions for different synthetic steps [16].

For specialized applications, polar aprotic solvents such as dimethylformamide have been employed for reactions requiring high solvating power without proton donation. Dimethylformamide's high polarity (6.4) and elevated boiling point (153°C) make it suitable for high-temperature reactions while maintaining chemical stability [9]. However, its use is typically limited to laboratory and pilot scales due to higher costs and environmental considerations [12].

Industrial-scale manufacturing has increasingly focused on developing solvent systems that can be easily scaled up while maintaining process efficiency. The use of agricultural-grade emulsifiers and polycarboxylate systems has been investigated for nano-formulation applications, with optimal ratios of 1:2 providing superior physical stability and particle size control [8]. These systems have demonstrated the ability to maintain consistent product quality across different production scales while meeting industrial manufacturing requirements [12].

Solvent recovery and recycling systems have become integral components of large-scale chlorimuron-ethyl production facilities. Advanced distillation techniques combined with membrane separation technologies enable recovery rates exceeding 95% for most organic solvents, significantly reducing both operational costs and environmental impact [12]. The implementation of closed-loop solvent systems has further enhanced process sustainability while maintaining product quality standards [8].

Purification Techniques for High-Purity Formulations

The production of high-purity chlorimuron-ethyl formulations requires sophisticated purification techniques capable of removing trace impurities while maintaining product integrity. Industrial-scale purification processes must balance purity requirements with economic considerations, necessitating the development of efficient and cost-effective methodologies [17] [13].

Crystallization represents the primary purification technique for achieving high-purity chlorimuron-ethyl formulations. The crystallization process exploits the differential solubility characteristics of the target compound versus impurities, enabling selective precipitation of pure product [14]. Optimal crystallization conditions typically involve controlled cooling from elevated temperatures, with cooling rates carefully managed to promote formation of well-defined crystal structures while minimizing impurity incorporation [13].

The crystallization process parameters significantly influence the purity and physical properties of the final product. Temperature control during crystallization affects both nucleation rate and crystal growth kinetics, with slower cooling rates generally producing larger, more uniform crystals with reduced surface area for impurity adsorption [14]. Supersaturation levels must be carefully managed to achieve optimal crystal formation without promoting rapid nucleation that could lead to small, impure crystals [18].

Table 3: Purification Techniques for High-Purity Formulations

| Purification Method | Purity Achieved (%) | Recovery Rate (%) | Scale Applicability | Cost Efficiency |

|---|---|---|---|---|

| Crystallization | 95-98 | 80-90 | Industrial | High |

| Recrystallization | 98-99.5 | 70-85 | Industrial | Medium |

| Column Chromatography | 90-95 | 75-85 | Laboratory to Pilot | Low |

| High-Performance Liquid Chromatography (HPLC) | 99-99.9 | 85-95 | Laboratory to Pilot | Low |

| Solid-Phase Extraction (SPE) | 85-95 | 70-90 | Laboratory | Medium |

| Distillation | 90-95 | 85-95 | Industrial | High |

| Sublimation | 98-99 | 60-80 | Laboratory | Medium |

Recrystallization techniques have been developed to achieve even higher purity levels, with carefully selected solvent systems enabling the removal of structurally similar impurities. The choice of recrystallization solvent depends on the specific impurity profile and the desired final purity specification [19]. Multi-stage recrystallization processes can achieve purities exceeding 99.5%, although with reduced overall recovery rates due to product losses during multiple processing steps [15].

Advanced chromatographic techniques, including high-performance liquid chromatography, have been employed for analytical-scale purification and quality control applications. These methods can achieve purities exceeding 99.9% but are typically limited to small-scale applications due to cost considerations and throughput limitations [20]. Solid-phase extraction techniques offer a compromise between purity and scalability, with specialized sorbent materials enabling selective removal of specific impurity classes [21].

Industrial-scale purification processes increasingly rely on continuous processing technologies that integrate multiple purification steps into a single operation. Continuous crystallization systems with separate nucleation and crystal growth units enable precise control over product quality while maintaining high throughput [22]. These systems can incorporate real-time monitoring and control systems to maintain consistent product quality across extended production runs [18].

The development of hybrid purification platforms combining multiple separation techniques has emerged as an innovative approach for complex purification challenges. These integrated systems combine the strengths of different purification methods, such as crystallization and chromatography, to achieve enhanced purification performance with improved process flexibility [17]. The modular design of these systems allows for customization based on specific purity requirements and production scales [23].

Process analytical technology has been integrated into modern purification systems to enable real-time monitoring of purity levels and process parameters. Advanced spectroscopic techniques, including near-infrared spectroscopy and Raman spectroscopy, provide continuous feedback on crystallization progress and product quality [18]. This real-time monitoring capability enables rapid adjustment of process parameters to maintain optimal purification conditions [14].

Quality control systems for high-purity formulations incorporate multiple analytical techniques to ensure compliance with regulatory specifications. These systems typically include particle size analysis, polymorphic form characterization, and trace impurity analysis using sensitive analytical methods such as liquid chromatography-mass spectrometry [21]. The integration of these analytical techniques into the production process enables rapid detection and correction of quality deviations [17].

Environmental considerations have driven the development of green purification technologies that minimize solvent consumption and waste generation. Supercritical fluid extraction techniques using carbon dioxide as a solvent have been investigated for environmentally friendly purification of chlorimuron-ethyl [17]. These techniques offer the advantages of reduced solvent usage and simplified product recovery while maintaining high purification efficiency [19].

Physical Description

Colorless or white solid; [HSDB]

Color/Form

White solid

Colorless crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

log Kow = 2.50

Melting Point

UNII

GHS Hazard Statements

H332 (52.05%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H373 (17.81%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (20.55%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (42.47%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Branched chain amino acid synthesis (ASL or AHAS) inhibitor. Acts by inhibiting biosynthesis of the essential amino acids valine and isoleucine, hence stopping cell division and plant growth. Crop selectivity derives from plant metabolism both by homoglutathione conjugation and by de-esterification.

...Acetolactate synthase /is/ the target enzyme of chlorimuron ethyl.

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

94365-91-0

Absorption Distribution and Excretion

Metabolism Metabolites

(14)C Chlorimuron ethyl was readily absorbed by the roots of young intact corn seedlings and through the cut ends of excised leaves, but it was not readily absorbed by intact leaves. Under the conditions employed, (14)C-chlorimuron ethyl was metabolized at a moderate rate in both intact roots and excised leaves (ca 2.4 nmol/g fresh weight tissue/hr). Based upon HPLC analysis, (14)C-chlorimuron ethyl appeared to be metabolized by similar routes in both the roots and leaves. (14)C Chlorimuron ethyl and 10 radioactive metabolites were detected in the roots of corn 7 hr following herbicide treatment. (14)C-Chlorimuron ethyl and the following metabolites, listed in approximate order of their abundance, were isolated and characterized: chlorimuron ethyl (N-(4-chloro-6-methoxypyrimidine-2-yl)-N'-(2-ethoxycarbonylbenzene-sulfonyl)urea; N-(4-chloro-5-hydroxy-6-methoxypyrimidine-2-yl)-N'-(2-ethoxy carbonylbenzenesulfonyl)urea, 2-ethoxycarbonylbenzene sulfonamide, N-(4-(S-glutathionyl)-6-methoxypyrimidine-2-yl)-N'-(2-etho xycarbonyl benzenesulfonyl)urea, N-(4-(S-glutathionyl)-5-hydroxy-6-methoxypyrimidine-2-yl)- N'-(2- ethoxycarbonylbenzenesulfonyl)urea, N-(4-chloro-5-(O-beta-D-glucosyl)-6-methoxypyrimidine-2-yl)-N'ethoxy carbonylbenzenesulfonyl)urea, and N-(4-(S-cysteinyl)-6-methoxypyrimidine-2-yl)-N'-(2-ethoxycarbonyl- benzenesulfonyl)urea. Chlorimuron ethyl and these metabolites were purified by HPLC and were characterized by fast atom bombardment mass spectrometry. In addition to fast atom bombardment mass spectrometry, the following methods were used in the characterization of some metabolites: synthesis, hydrolysis with beta-glucosidase, analysis of hydrolysis products, electron impact MS, and proton nuclear magnetic resonance (400 MH).

Wikipedia

Biological Half Life

General Manufacturing Information

There are no residential uses

Analytic Laboratory Methods

Method: USGS-NWQL O-2060-01; Procedure: graphitized carbon-based solid-phase extraction and high performance liquid chromatography/mass spectrometry; Analyte: chlorimuron-ethyl; Matrix: water; Detection Limit: 0.0048.

Product analysis by hplc ... Residues determined by hplc.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Interactions

Dates

Glutathione-S-transferase (GST) catalyzes the degradation of Chlorimuron-ethyl by Klebsiella jilinsis 2N3

Sisheng Zhang, Cheng Zhang, Fengjie Sun, Zhengyi Zhang, Xianghui Zhang, Hongyu Pan, Peng Sun, Hao ZhangPMID: 32388135 DOI: 10.1016/j.scitotenv.2020.139075

Abstract

Microbial degradation is one of the most efficient and reliable ways to remove the residues of Chlorimuron-ethyl in the environments such as soil and water. In this study, a glutathione-s-transferase (GST) gene Kj-gst was cloned from the Chlorimuron-ethyl degrading bacterial strain Klebsiella jilinsis 2N3. Results showed that Kj-gst played a key role in the degradation of Chlorimuron-ethyl by strain 2N3. The mutant with gene Kj-gst knocked out showed reduced relative activity up to 70% compared with the wild type in 8 h in culture. After the knockout gene was complemented, the degradation ability of the complement mutant was essentially comparable to that of the wild type. The protein Kj-GST (50 μg) obtained from the gene Kj-gst expressed and purified in E. coli strain BL21(DE3) was capable of degrading Chlorimuron-ethyl with an initial concentration of 50 mg/mL by 42.91% under the optimal conditions (15 °C and pH = 7). Point mutation experiments on a glycine located at position 101 (Glu101) confirmed that the H site of glutathione (GSH) is the key component in Kj-GST for degrading Chlorimuron-ethyl. We conclude that Kj-GST is demonstrated for the first time to degrade Chlorimuron-ethyl with its main functional site identified at the H site of GSH, shedding insight to revealing the molecular mechanisms of degrading Chlorimuron-ethyl by Klebsiella jilinsis 2N3.[Isolation and identification of a chlorimuron-ethyl-degrading bacterium and optimization of its degradation conditions]

Fengshan Yang, Rui Zhang, Yanchen Xiao, Chunguang Liu, Haiyan FuPMID: 32237549 DOI: 10.13345/j.cjb.190371

Abstract

In order to solve the problem of soil, water pollution and sensitive crop drug damage caused by chlorosulfuron residue, and to provide degradation strain resources for microbial remediation of contaminated soil, a chlorimuron-ethyl-degrading strain T9DB-01 was isolated from chlorosulfuron contaminated soil by the method of enrichment culture and step by step domestication. Strain T9DB-01 was identified as Pseudomonas sp. by morphological characteristics, physiological and biochemical analysis and 16S rDNA gene sequence analysis. The effects of temperature, pH value, substrate concentration, medium volume, and inoculation volume on the degradation of chlorsulfuron-methyl by strain T9DB-01 were investigated by single factor experiment. The degradation conditions of chlorosulfuron by strain T9DB-01 were optimized by orthogonal test and verification. Results show that 30 °C, pH 8.0, inoculum 4%, liquid volume 100 mL/250 mL, substrate concentration of 200 mg/L, cultured for 5 d, the strain degraded 93.7% chlorsulfuron-methyl. The degrading strain has certain application potential for bioremediation of chlorsulfuron-contaminated soil.Carboxylesterase, a de-esterification enzyme, catalyzes the degradation of chlorimuron-ethyl in Rhodococcus erythropolis D310-1

Hailian Zang, Hailan Wang, Lei Miao, Yi Cheng, Yuting Zhang, Yi Liu, Shanshan Sun, Yue Wang, Chunyan LiPMID: 31784128 DOI: 10.1016/j.jhazmat.2019.121684

Abstract

Microbial degradation is considered to be the most acceptable method for degradation of chlorimuron-ethyl, a typical long-term residual sulfonylurea herbicide, but the underlying mechanism at the genetic and biochemical levels is unclear. In this work, the genome sequence of the chlorimuron-ethyl-degrading bacterium Rhodococcus erythropolis D310-1 was completed, and the gene clusters responsible for the degradation of chlorimuron-ethyl in D310-1 were predicted. A carboxylesterase gene, carE, suggested to be responsible for carboxylesterase de-esterification, was cloned from D310-1. CarE was expressed in Escherichia coli BL21 and purified to homogeneity. The active site of the chlorimuron-ethyl-degrading enzyme CarE and the biochemical activities of CarE were elucidated. The results demonstrated that CarE is involved in catalyzing the de-esterification of chlorimuron-ethyl. A carE deletion mutant strain, D310-1ΔcarE, was constructed, and the chlorimuron-ethyl degradation rate in the presence of 100 mg Lchlorimuron-ethyl within 120 h decreased from 86.5 % (wild-type strain D310-1) to 58.2 % (mutant strain D310-1ΔcarE). Introduction of the plasmid pNit-carE restored the ability of the mutant strain to utilize chlorimuron-ethyl. This study is the first to demonstrate that carboxylesterase can catalyze the de-esterification reaction of chlorimuron-ethyl and provides new insights into the mechanism underlying the degradation of sulfonylurea herbicides and a theoretical basis for the utilization of enzyme resources.

Transcriptomic analysis of Chlorimuron-ethyl degrading bacterial strain Klebsiella jilinsis 2N3

Cheng Zhang, Qingkai Hao, Sisheng Zhang, Zhengyi Zhang, Xianghui Zhang, Peng Sun, Hongyu Pan, Hao Zhang, Fengjie SunPMID: 31446172 DOI: 10.1016/j.ecoenv.2019.109581

Abstract

Chlorimuron-ethyl is a sulfonylurea herbicide with a long residual period in the field and is toxic to rotational crops. Klebsiella jilinsis 2N3 is a gram-negative bacterium that can rapidly degrade Chlorimuron-ethyl. In this study, the gene expression changes in strain 2N3 during degradation of Chlorimuron-ethyl was analyzed by RNA-Seq. Results showed that 386 genes were up-regulated and 453 genes were down-regulated. KEGG pathway enrichment analysis revealed the highest enrichment ratio in the pathway of sulfur metabolism. On the basis of the functional annotation and gene expression, we predicted that carboxylesterase, monooxygenase, glycosyltransferase, and cytochrome P450 were involved in the metabolism of Chlorimuron-ethyl biodegradation. Results of qRT-PCR showed that the relative mRNA expression levels of these genes were higher in treatment group than those in control group. The cytochrome P450 encoded by Kj-CysJ and the alkanesulfonate monooxygenase encoded by Kj-SsuD were predicted and further experimentally confirmed by gene knockout as the key enzymes in the biodegradation process. Cultured in basal medium containing Chlorimuron-ethyl (5 mg L) in 36 h, the strains of ΔKj-CysJ, ΔKj-SsuD, and WT reached the highest OD

values of 0.308, 0.873, and 1.085, and the highest degradation rates of Chlorimuron-ethyl of 11.83%, 96.21%, and 95.62%, respectively.

Directed Evolution of Sulfonylurea Esterase and Characterization of a Variant with Improved Activity

Bin Liu, Qian Peng, Mengyao Sheng, Shishan Hu, Meng Qian, Ben Fan, Jian HePMID: 30585487 DOI: 10.1021/acs.jafc.8b06198

Abstract

Esterase SulE detoxicates a variety of sulfonylurea herbicides through de-esterification. SulE exhibits high activity against thifensulfuron-methyl but low activity against other sulfonylureas. In this study, two variants, m2311 (P80R) and m0569 (P80R and G176A), with improved activity were screened from a mutation library constructed by error-prone PCR. Variant m2311 showed a higher activity against sulfonylureas in comparison variant m0569 and was further investigated. The k/ K

value of variant m2311 for metsulfuron-methyl, sulfometuron-methyl, chlorimuron-ethyl, tribenuron-methyl, and ethametsulfuron-methyl increased by 3.20-, 1.72-, 2.94-, 2.26- and 2.96-fold, respectively, in comparison with the wild type. Molecular modeling suggested that the activity improvement of variant m2311 is due to the substitution of Pro80 by arginine, leading to the formation of new hydrogen bonds between the enzyme and substrate. This study facilitates further elucidation of the structure and function of SulE and provides an improved gene resource for the detoxification of sulfonylurea residues and the genetic engineering of sulfonylurea-resistant crops.

Global transcriptomic analysis of Rhodococcus erythropolis D310-1 in responding to chlorimuron-ethyl

Yi Cheng, Hailian Zang, Hailan Wang, Dapeng Li, Chunyan LiPMID: 29614448 DOI: 10.1016/j.ecoenv.2018.03.074

Abstract

Chlorimuron-ethyl is a typical long-term residual sulfonylurea herbicide whose long period of residence poses a serious hazard to rotational crops. Microbial degradation is considered to be the most acceptable method for its removal, but the degradation mechanism is not clear. In this work, we investigated gene expression changes during the degradation of chlorimuron-ethyl by an effective chlorimuron-ethyl-degrading bacterium, Rhodococcus erythropolis D310-1. The genes that correspond to this degradation and their mode of action were identified using RNA-Seq and qRT-PCR. The RNA-Seq results revealed that 500 genes were up-regulated during chlorimuron-ethyl degradation by strain D310-1. KEGG annotation showed that the dominant metabolic pathways were "Toluene degradation" and "Aminobenzoate degradation". Combining GO and KEGG classification with the relevant literature, we predicted that cytochrome P-450, carboxylesterase, and monooxygenase were involved in metabolic chlorimuron-ethyl biodegradation and that the enzyme active site and mode of action coincided with the degradation pathway proposed in our previous study. qRT-PCR experiments suggested that the R. erythropolis D310-1 carboxylesterase, cytochrome P-450 and glycosyltransferase genes were the key genes expressed during chlorimuron-ethyl biodegradation. To the best of our knowledge, this report is the first to describe the transcriptome analysis of a Rhodococcus species during the degradation of chlorimuron-ethyl.Confirmation of herbicide resistance mutations Trp574Leu, ΔG210, and EPSPS gene amplification and control of multiple herbicide-resistant Palmer amaranth (Amaranthus palmeri) with chlorimuron-ethyl, fomesafen, and glyphosate

Douglas J Spaunhorst, Haozhen Nie, James R Todd, Julie M Young, Bryan G Young, William G JohnsonPMID: 30913269 DOI: 10.1371/journal.pone.0214458

Abstract

Herbicide-resistant weeds, especially Palmer amaranth (Amaranthus palmeri S. Watson), are problematic in row-crop producing areas of the United States. The objectives of this study were to determine if chlorimuron-ethyl, fomesafen, and glyphosate applied separately and in mixtures control A. palmeri and confirm the presence of various genotypes surviving two- and three-way herbicide mixtures. Fifteen percent of A. palmeri treated with the three-way herbicide mixture survived. Mixing fomesafen with chlorimuron-ethyl or fomesafen with glyphosate to create a two-way mixture reduced A. palmeri survival 22 to 24% and 60 to 62% more than glyphosate and chlorimuron-ethyl alone, respectively. Previously characterized mutations associated with A. palmeri survival to chlorimuron-ethyl, fomesafen, and glyphosate Trp574Leu, a missing glycine codon at position 210 of the PPX2L gene (ΔG210), and 5-enolpyruvylshikimate-3-phosphase synthase (EPSPS) gene amplification; respectively, were present in surviving plants. However, 37% of plants treated with chlorimuron-ethyl did not contain heterozygous or homozygous alleles for the Trp574Leu mutation, suggesting alternative genotypes contributed to plant survival. All surviving A. palmeri treated with fomesafen or glyphosate possessed genotypes previously documented to confer resistance. Indiana soybean [Glycine max (L.) Merr] fields infested with A. palmeri possessed diverse genotypes and herbicide surviving plants are likely to produce seed and spread if alternative control measures are not implemented.Whole Genome Sequencing and Analysis of Chlorimuron-Ethyl Degrading Bacteria

Cheng Zhang, Qingkai Hao, Zhengyi Zhang, Xianghui Zhang, Hongyu Pan, Jiahuan Zhang, Hao Zhang, Fengjie SunPMID: 31234527 DOI: 10.3390/ijms20123053

Abstract

2N3 is a strain of gram-negative bacteria that can degrade chlorimuron-ethyl and grow with chlorimuron-ethyl as the sole nitrogen source. The complete genome of2N3 was sequenced using third generation high-throughput DNA sequencing technology. The genomic size of strain 2N3 was 5.32 Mb with a GC content of 57.33% and a total of 5156 coding genes and 112 non-coding RNAs predicted. Two hydrolases expressed by open reading frames (ORFs) 0934 and 0492 were predicted and experimentally confirmed by gene knockout to be involved in the degradation of chlorimuron-ethyl. Strains of ΔORF 0934, ΔORF 0492, and wild type (WT) reached their highest growth rates after 8-10 hours in incubation. The degradation rates of chlorimuron-ethyl by both ΔORF 0934 and ΔORF 0492 decreased in comparison to the WT during the first 8 hours in culture by 25.60% and 24.74%, respectively, while strains ΔORF 0934, ΔORF 0492, and the WT reached the highest degradation rates of chlorimuron-ethyl in 36 hours of 74.56%, 90.53%, and 95.06%, respectively. This study provides scientific evidence to support the application of

2N3 in bioremediation to control environmental pollution.

Colonization on Cucumber Root and Enhancement of Chlorimuron-ethyl Degradation in the Rhizosphere by Hansschlegelia zhihuaiae S113 and Root Exudates

Hao Zhang, Feng Chen, Hua-Zhu Zhao, Jia-Sen Lu, Meng-Jun Zhao, Qing Hong, Xing HuangPMID: 29672047 DOI: 10.1021/acs.jafc.8b00041

Abstract

The colonization of Hansschlegelia zhihuaiae S113 and its degradation of the herbicide chlorimuron-ethyl in the cucumber rhizosphere was investigated. The results reveal that S113 colonized the cucumber roots (2.14 × 10cells per gram of roots) and were able to survive in the rhizosphere (maintained for 20 d). The root exudates promoted colonization on roots and increased the degradation of chlorimuron-ethyl by S113. Five organic acids in cucumber-root exudates were detected and identified by HPLC. Citric acid and fumaric acid significantly stimulated S113 colonization on cucumber roots, with 18.4 and 15.5% increases, respectively, compared with the control. After irrigation with an S113 solution for 10 days, chlorimuron-ethyl could not be detected in the roots, seedlings, or rhizosphere soil, which allowed for improved cucumber growth. Therefore, the degradation mechanism of chlorimuron-ethyl residues by S113 in the rhizosphere could be applied in situ for the bioremediation of chlorimuron-ethyl contaminated soil to ensure crop safety.

Dynamic changes in microbial communities during the bioremediation of herbicide (chlorimuron-ethyl and atrazine) contaminated soils by combined degrading bacteria

Jian Wang, Xinyu Li, Xu Li, Huanhuan Wang, Zhencheng Su, Xiujuan Wang, Huiwen ZhangPMID: 29621247 DOI: 10.1371/journal.pone.0194753